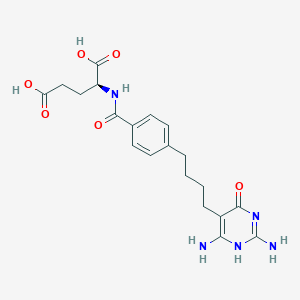
Tetranor-9-methylene-PGE2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranor-9-methylene-PGE2, also known as TM-PGE2, is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Wirkmechanismus
Tetranor-9-methylene-PGE2 exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as EP receptors, are part of the prostaglandin receptor family and are involved in a variety of physiological processes. Tetranor-9-methylene-PGE2 has been shown to bind specifically to EP2 and EP4 receptors, leading to the activation of intracellular signaling pathways that regulate cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Tetranor-9-methylene-PGE2 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death (apoptosis), and reduce inflammation. Tetranor-9-methylene-PGE2 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tetranor-9-methylene-PGE2 in lab experiments is its stability and purity. Tetranor-9-methylene-PGE2 can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using Tetranor-9-methylene-PGE2 is its potential toxicity. High doses of Tetranor-9-methylene-PGE2 can be toxic to cells and can cause cell death. Therefore, careful dosing and monitoring are required when using Tetranor-9-methylene-PGE2 in lab experiments.
Zukünftige Richtungen
There are several future directions for Tetranor-9-methylene-PGE2 research. One potential direction is the development of Tetranor-9-methylene-PGE2 analogs that have improved stability and efficacy. Another potential direction is the use of Tetranor-9-methylene-PGE2 in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of Tetranor-9-methylene-PGE2 and its potential therapeutic applications in a variety of diseases.
Conclusion
Tetranor-9-methylene-PGE2 is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Tetranor-9-methylene-PGE2 has promising applications in the treatment of cancer and inflammatory diseases, and there are several future directions for further research.
Synthesemethoden
Tetranor-9-methylene-PGE2 is synthesized through the enzymatic conversion of prostaglandin E2 (PGE2) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in the formation of a double bond between carbon atoms 9 and 11, leading to the formation of Tetranor-9-methylene-PGE2. This synthesis method has been widely used in scientific research to obtain pure and stable Tetranor-9-methylene-PGE2 for further experimentation.
Wissenschaftliche Forschungsanwendungen
Tetranor-9-methylene-PGE2 has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use in the treatment of cancer. Studies have shown that Tetranor-9-methylene-PGE2 can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. Tetranor-9-methylene-PGE2 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
123283-87-4 |
|---|---|
Produktname |
Tetranor-9-methylene-PGE2 |
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |
InChI-Schlüssel |
LXSHKOQHYYFIJM-UKTPMIRMSA-N |
Isomerische SMILES |
CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Synonyme |
9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



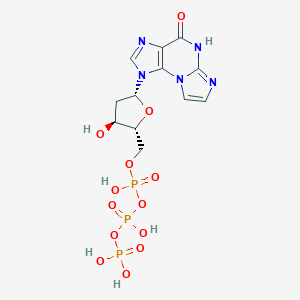
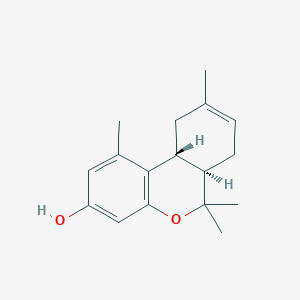
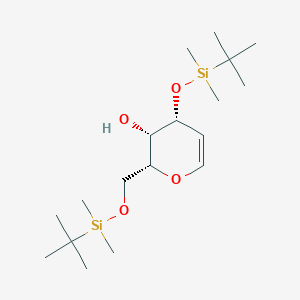
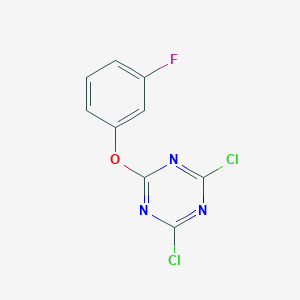


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
